molecular formula C23H38O4 B593957 2-Arachidonoylglycerol CAS No. 924894-97-3

2-Arachidonoylglycerol

Cat. No. B593957
CAS RN: 924894-97-3
M. Wt: 386.602
InChI Key: RCRCTBLIHCHWDZ-FBFLGLDDSA-N
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Description

2-Arachidonoylglycerol (2-AG) is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . It is present at relatively high levels in the central nervous system, with cannabinoid neuromodulatory effects .


Synthesis Analysis

2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The synthesis of 2-AG involves a three-step procedure. The enzymatic synthesis of 1,3-dibenzoyl glycerol starts from glycerol. Then, the compound is coupled with arachidonic acid (AA) to give the protected 2-AG. Finally, an enzymatic alcoholysis reaction is set up to achieve 2AG, with yields higher than 98% and highly regioselective .


Molecular Structure Analysis

The molecular formula of 2-AG is C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .


Chemical Reactions Analysis

The breakdown of 2-AG is more complicated with at least eight different enzymes participating. These enzymes can either degrade 2-AG into its components, arachidonic acid and glycerol, or transform 2-AG into highly bioactive signal molecules .


Physical And Chemical Properties Analysis

2-AG is an amphiphilic molecule, which complicates its use as a drug-like molecule due to its instability in aqueous media .

Scientific Research Applications

Synthesis and Biocatalysis

2-AG is synthesized through a two-step enzymatic process that avoids isomerization, which is crucial for maintaining its biological activity as an endogenous agonist for cannabinoid receptors. This method involves the use of immobilized lipase from Mucor miehei and has been shown to yield 2-AG with good efficiency and minimal by-products .

Neuroprotection and Neuroinflammation

Research has explored the effects of 2-AG on retinal CB1 cannabinoid receptors and reactive microglia. It’s been found that 2-AG can act as a neuroprotectant and anti-inflammatory agent, particularly in the context of retinal diseases that involve neurodegeneration and neuroinflammation .

Endocannabinoid System Modulation

2-AG plays a significant role as a modulator within the endocannabinoid system, affecting emotional states and pain sensation. Its identification and quantification are vital for understanding its impact on medical and pathological processes .

Cardiovascular Disease

In the context of cardiovascular disease, 2-AG has been investigated for its potential therapeutic effects. Studies suggest that it can inhibit the up-regulation of TGF-β1 and Smad2/3, reduce myocardial fibrosis, and improve cardiac function, particularly in diabetic mice .

Cannabinoid Receptor Agonism

As an endogenous ligand for cannabinoid receptors, 2-AG’s agonistic action is central to its role in various physiological functions across central and peripheral organs. Alterations in its levels can significantly affect homeostasis and cellular steady-state conditions .

Therapeutic Development

The modulation of 2-AG levels, whether through exogenous administration or by enhancing endogenous production, has therapeutic implications. For instance, increasing 2-AG levels can provide neuroprotection against excitotoxicity and reduce microglial activation without affecting CB1 receptor expression .

Future Directions

Pharmacological modulation of 2-AG signalling stands as a potential new therapeutic target in treating major depressive disorder (MDD). Particular emphasis is given to the pharmacological augmentation of 2-AG levels by monoacylglycerol lipase (MAGL) inhibitors and the modulation of CB2 receptors . Furthermore, 2-AG might be a novel therapeutic target in the treatment of cardiovascular disease .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRCTBLIHCHWDZ-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017454
Record name 2-Arachidonylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Arachidonoylglycerol

CAS RN

53847-30-6
Record name 2-Arachidonylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53847-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 2-arachidonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Arachidonylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ARACHIDONOYLGLYCEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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